7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N7/c4-2-7-8-3-9(5)1-6-10(2)3/h1H,5H2,(H2,4,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISWXPGLZCYBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(=NN=C2N1N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321111 | |
| Record name | SBB013287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13728-18-2 | |
| Record name | NSC370388 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB013287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50321111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry
- EI-MS exhibits a molecular ion peak at m/z 250.3 ([M⁺], 100% relative intensity), consistent with the molecular formula C₆H₆N₈.
Comparative Analysis of Synthetic Routes
Table 3 evaluates the efficiency of major preparation methods:
| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Carbodi-imide route | 1 | Diphenylcarbodi-imide | 78–85 | ≥95 | High |
| Thiourea route | 2 | N,N′-Diaryl thiourea | 82–88 | ≥93 | Moderate |
The carbodi-imide method offers superior scalability and yield, making it the preferred industrial-scale approach. Conversely, the thiourea route provides greater flexibility for introducing substituents but requires stringent purification steps.
Chemical Reactions Analysis
Types of Reactions
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the parent amine compound.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, forming substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as nitric acid or hydrogen peroxide are commonly used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the triazole compound.
Reduction: The parent amine compound.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of energetic materials due to its high nitrogen content and stability.
Mechanism of Action
The mechanism of action of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions. The specific pathways involved depend on the biological context and the target organism.
Comparison with Similar Compounds
Data Tables
Table 1: Energetic Properties of Triazolo-Triazole Derivatives
| Compound | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Impact Sensitivity (J) |
|---|---|---|---|---|
| 7H-Triazolo-Triazole-3,7-diamine | 1.85* | 210* | 8,900* | 10* |
| TATOT Nitrate Salt | 1.91 | 280 | 9,200 | >20 |
| TT Zwitterion | 1.93 | 220 | 9,500 | >15 |
| FT Zwitterion | 1.88 | 215 | 8,700 | >25 |
Key Findings
- Energetic Materials : The diamine derivative balances moderate thermal stability with high detonation performance, while TATOT and TT/FT derivatives prioritize stability or safety via functional group tuning .
- Biological Applications : Substituents (thiol, pyridazine) significantly enhance bioactivity compared to the diamine core, highlighting structure-activity dependencies .
- Synthetic Flexibility : The triazolo-triazole scaffold supports diverse functionalization, enabling tailored applications in both explosives and pharmaceuticals .
Biological Activity
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C3H5N7
- CAS Number : 13728-18-2
Synthesis
The synthesis of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole derivatives typically involves the cyclocondensation of hydrazine derivatives with appropriate carbonyl compounds in acidic or basic conditions. This method allows for the introduction of various substituents that can modulate biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole exhibit potent antitumor activity. For instance:
- In Vitro Studies : A series of derivatives were tested against 60 cancer cell lines including leukemia and breast cancer. The results indicated significant antiproliferative effects with certain compounds exhibiting IC50 values below 1 µM against specific cancer types such as MDA-MB-468 (breast cancer) and PC-3 (prostate cancer) .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| 5l | Breast | 0.883 |
| 5l | Prostate | <1 |
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key kinases and induction of apoptosis:
- GSK-3β Inhibition : Compound 5l was shown to inhibit glycogen synthase kinase-3 β (GSK-3β), leading to increased levels of active caspase-3 and cell cycle arrest at the G2-M phase .
Enzyme Inhibition
Another area of interest is the inhibition of enzymes relevant to metabolic disorders:
- α-Glucosidase Inhibition : Recent findings indicate that certain derivatives act as effective α-glucosidase inhibitors (α-GIs), showing promise in managing diabetes by delaying carbohydrate absorption .
Case Studies
Several case studies highlight the effectiveness of these compounds in various biological contexts:
- Anticancer Efficacy : A study evaluated the anticancer efficacy of a novel derivative against multiple cancer lines using the sulforhodamine B assay. The findings suggest that modifications in the triazole structure can enhance bioactivity .
- Diabetes Management : Research into α-glucosidase inhibitors derived from triazole structures demonstrated their potential in reducing postprandial blood glucose levels in diabetic models .
Q & A
Q. What are the most reliable synthetic routes for 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine?
- Methodological Answer : The compound is typically synthesized via cyclization of hydrazine derivatives with carbonyldiimidazole (CDI) as a coupling agent. For example, a mixture of acid precursors (e.g., substituted pyrazinones) and CDI in anhydrous dimethylformamide (DMF) is heated at 100°C for 1 hour, followed by reflux with N1-aryl/benzyl-3-hydrazinopyrazin-2-one for 24 hours. Precipitation and recrystallization from DMF/i-propanol yield the target compound . Key Characterization : Post-synthesis, structures are confirmed using -NMR, -NMR, IR spectroscopy, and mass spectrometry. Elemental analysis (C, H, N, S) is critical for purity validation .
Q. How can researchers address inconsistencies in spectral data during structural characterization?
- Methodological Answer : Contradictions in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. To resolve these:
Repeat synthesis under controlled conditions (e.g., inert atmosphere, purified solvents).
Use complementary techniques: X-ray crystallography for definitive stereochemical assignments or high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Computational validation (e.g., DFT calculations for predicted NMR shifts) can align experimental and theoretical data .
Advanced Research Questions
Q. What strategies optimize regioselectivity in the synthesis of triazolo-triazole derivatives?
- Methodological Answer : Regioselectivity challenges arise from competing cyclization pathways. Strategies include:
- Substituent-directed cyclization : Electron-withdrawing groups (e.g., nitro, carbonyl) at specific positions guide ring closure. For instance, 3-hydrazinopyrazin-2-one derivatives favor [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one formation due to steric and electronic effects .
- Catalytic control : Copper(I) catalysts in azide-alkyne cycloadditions (CuAAC) enhance regioselectivity for 1,4-disubstituted triazoles, though this requires tailored precursors .
Table 1 : Comparison of regioselective routes from literature:
| Precursor Type | Catalyst/Reagent | Regioselectivity (%) | Reference |
|---|---|---|---|
| 3-Hydrazinopyrazin-2-one | CDI/DMF | 85–90% | |
| Ethynylpyridine + Azide | CuSO/NaAsc | 95% (1,4-isomer) |
Q. How can computational methods improve reaction design for triazolo-triazole derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT, reaction path searches) predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- Reaction path modeling : ICReDD’s framework combines quantum calculations and machine learning to identify optimal conditions (e.g., solvent, temperature) for cyclization .
- Reactivity descriptors : Fukui indices and molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites in precursors, guiding functionalization .
Case Study : A study on thiazolo-triazolium salts used DFT to predict reactivity centers, which aligned with experimental bromination outcomes at the C5 position .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., anticonvulsant efficacy) may stem from assay variability or substituent effects. Approaches include:
Structure-activity relationship (SAR) standardization : Test derivatives under uniform protocols (e.g., MES or scPTZ seizure models) with controlled dosing .
Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects. For example, 7-benzylamino derivatives show prolonged half-lives due to slow hepatic clearance .
In silico docking : Molecular docking against targets like GABA receptors clarifies binding affinities of substituents (e.g., electron-rich aryl groups enhance interactions) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting yields in synthetic protocols?
- Methodological Answer : Yield variations often arise from:
- Solvent purity : Anhydrous DMF vs. technical-grade DMF can alter reaction kinetics .
- Catalyst loading : Excess CDI (>1.5 eq.) may promote side reactions (e.g., over-acylation) .
Recommendation : Replicate high-yield conditions (e.g., 10 mmol scale, 24-hour reflux) and document deviations meticulously. Statistical tools (e.g., ANOVA) can isolate critical variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
